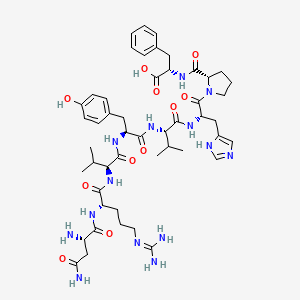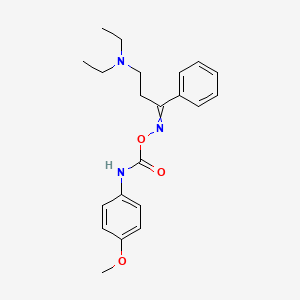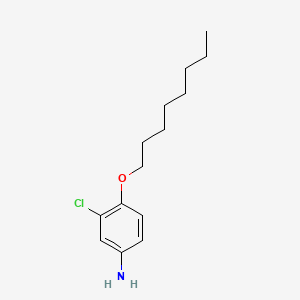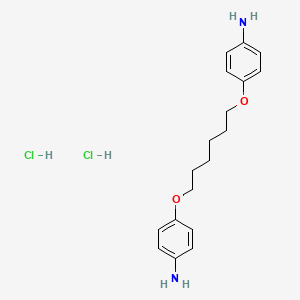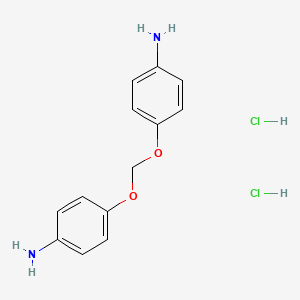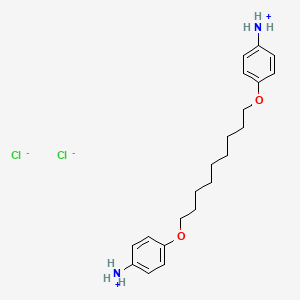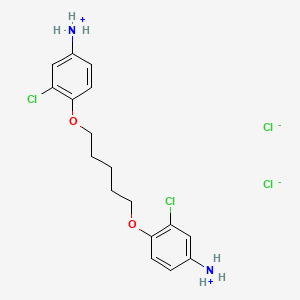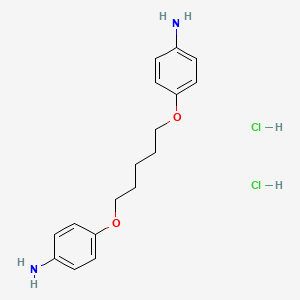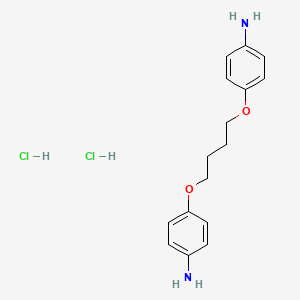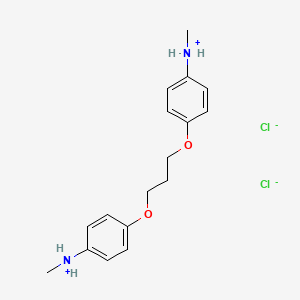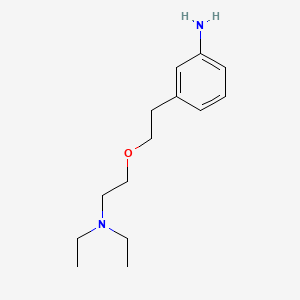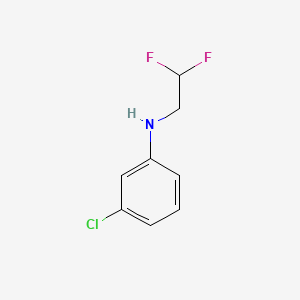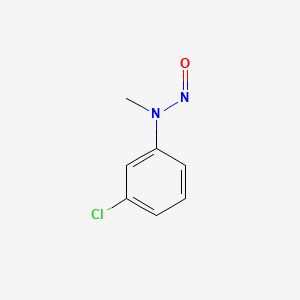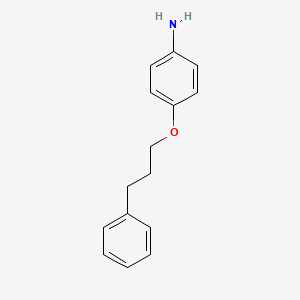![molecular formula C20H18O8P2 B1667482 [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPH-629 est un composé chimique bioactif de formule moléculaire C20H18O8P2 et d'un poids moléculaire de 448,3 g/mol . Il est principalement utilisé dans la recherche scientifique et a montré un potentiel dans diverses applications, en particulier dans le domaine du développement de médicaments antibactériens .
Applications De Recherche Scientifique
BPH-629 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of bisphosphonates and their interactions with enzymes . In biology and medicine, BPH-629 has shown potential as an antibacterial agent by inhibiting enzymes involved in bacterial cell wall biosynthesis . This makes it a promising candidate for the development of new antibiotics, particularly against drug-resistant bacterial strains . Additionally, BPH-629 is used in various industrial applications, including the development of new materials and chemical processes .
Méthodes De Préparation
La préparation de BPH-629 implique des voies synthétiques qui comprennent généralement l'utilisation de dérivés du dibenzofurane. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
BPH-629 subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants forts, des agents réducteurs et divers nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de BPH-629 peut conduire à la formation de dérivés d'acide phosphonique oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de recherche scientifique
BPH-629 a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des bisphosphonates et leurs interactions avec les enzymes . En biologie et en médecine, BPH-629 a montré un potentiel en tant qu'agent antibactérien en inhibant les enzymes impliquées dans la biosynthèse de la paroi cellulaire bactérienne . Cela en fait un candidat prometteur pour le développement de nouveaux antibiotiques, en particulier contre les souches bactériennes résistantes aux médicaments . De plus, BPH-629 est utilisé dans diverses applications industrielles, notamment le développement de nouveaux matériaux et de procédés chimiques .
Mécanisme d'action
Le mécanisme d'action de BPH-629 implique son interaction avec des cibles moléculaires spécifiques, en particulier les enzymes impliquées dans la biosynthèse des parois cellulaires bactériennes . BPH-629 inhibe l'activité de l'undécaprényl pyrophosphate synthase (UPPS), une enzyme essentielle à la production de transporteurs lipidiques nécessaires à la synthèse du peptidoglycane . En inhibant l'UPPS, BPH-629 perturbe la formation des parois cellulaires bactériennes, ce qui entraîne la mort des cellules bactériennes . Ce mécanisme fait de BPH-629 un outil précieux dans le développement de nouvelles thérapies antibactériennes .
Mécanisme D'action
The mechanism of action of BPH-629 involves its interaction with specific molecular targets, particularly enzymes involved in the biosynthesis of bacterial cell walls . BPH-629 inhibits the activity of undecaprenyl pyrophosphate synthase (UPPS), an enzyme essential for the production of lipid carriers required for peptidoglycan synthesis . By inhibiting UPPS, BPH-629 disrupts the formation of bacterial cell walls, leading to the death of the bacterial cells . This mechanism makes BPH-629 a valuable tool in the development of new antibacterial therapies .
Comparaison Avec Des Composés Similaires
Des composés similaires incluent BPH-608, BPH-628, BPH-675 et BPH-676 . Ces composés partagent un mécanisme d'action commun mais diffèrent par leurs structures chimiques et leurs activités inhibitrices spécifiques . BPH-629 est unique en raison de son noyau de dibenzofurane, qui lui confère des propriétés de liaison distinctes et améliore sa puissance inhibitrice contre l'UPPS .
Propriétés
Formule moléculaire |
C20H18O8P2 |
|---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
[2-(3-dibenzofuran-4-ylphenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H18O8P2/c21-20(29(22,23)24,30(25,26)27)12-13-5-3-6-14(11-13)15-8-4-9-17-16-7-1-2-10-18(16)28-19(15)17/h1-11,21H,12H2,(H2,22,23,24)(H2,25,26,27) |
Clé InChI |
BYVXAUZOTGITQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BPH-629; BPH 629; BPH629. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


